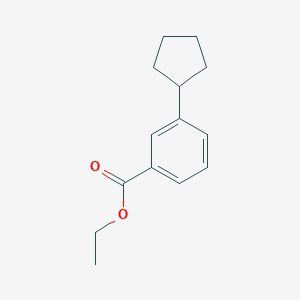![molecular formula C15H21NO2 B15359666 N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide](/img/structure/B15359666.png)
N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide is an organic compound characterized by its unique structure, which includes a methoxy group attached to an indene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 6-methoxy-2,3-dihydro-1H-indene, which is prepared through the reduction of 6-methoxy-1H-indene-1-one.
Alkylation: The indene derivative is then alkylated using 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate to yield 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl chloride.
Acetamide Formation: The final step involves the reaction of the alkylated product with acetamide under basic conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The indene moiety can be reduced to form a fully saturated indane derivative.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, potentially forming new amide derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or alcohols can react with the acetamide group under basic conditions.
Major Products
Oxidation: 6-methoxy-2,3-dihydro-1H-inden-1-ylpropanoic acid.
Reduction: N-[2-(6-methoxy-2,3-dihydro-1H-indan-1-yl)propyl]acetamide.
Substitution: Various N-substituted acetamides depending on the nucleophile used.
科学的研究の応用
N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Biology: The compound’s interactions with biological macromolecules are of interest for understanding its mechanism of action and potential therapeutic effects.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism by which N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the biological context. The methoxy group and the indene moiety play crucial roles in binding to these targets, influencing the compound’s pharmacokinetics and pharmacodynamics.
類似化合物との比較
Similar Compounds
N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)ethyl]acetamide: Similar structure but with an ethyl linker instead of a propyl linker.
N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide: Similar structure but with a methyl linker.
Uniqueness
N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide is unique due to its specific propyl linker, which may confer distinct pharmacological properties compared to its analogs. This difference in linker length can affect the compound’s binding affinity, selectivity, and overall biological activity.
特性
分子式 |
C15H21NO2 |
|---|---|
分子量 |
247.33 g/mol |
IUPAC名 |
N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide |
InChI |
InChI=1S/C15H21NO2/c1-10(9-16-11(2)17)14-7-5-12-4-6-13(18-3)8-15(12)14/h4,6,8,10,14H,5,7,9H2,1-3H3,(H,16,17) |
InChIキー |
VJGZYRXNBVKENO-UHFFFAOYSA-N |
正規SMILES |
CC(CNC(=O)C)C1CCC2=C1C=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-(6-bicyclo[3.1.0]hex-2-enyl)carbamate](/img/structure/B15359583.png)
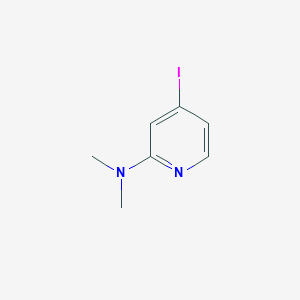
![6-Chloro-1,2-dihydro-2-methyl-3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B15359594.png)
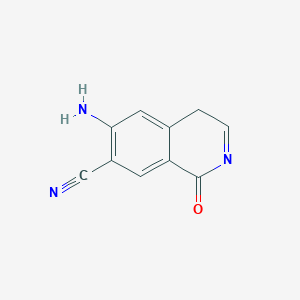
![2-Amino-6-chloro-7-fluoropyrido[3,2-D]pyrimidin-4-OL](/img/structure/B15359604.png)

![Methyl 6,8-dibromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15359623.png)
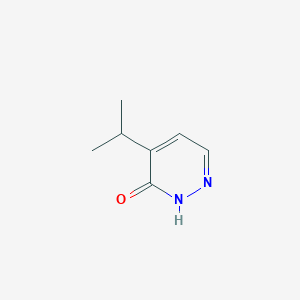

![3-Amino-4-pyrrolidin-1-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15359647.png)
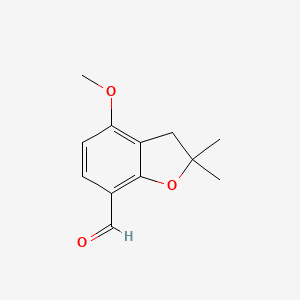
![2-Azaspiro[3.3]heptan-6-amine dihydrochloride](/img/structure/B15359669.png)
![2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)-](/img/structure/B15359671.png)
